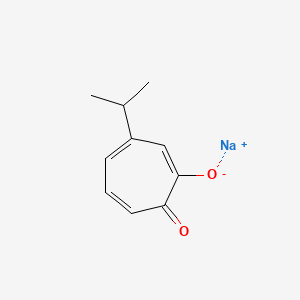![molecular formula C12H15N3O2 B579260 [(Z)-[(E)-4-(2-methoxyphenyl)but-3-en-2-ylidene]amino]urea CAS No. 17014-26-5](/img/structure/B579260.png)
[(Z)-[(E)-4-(2-methoxyphenyl)but-3-en-2-ylidene]amino]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Z)-[(E)-4-(2-methoxyphenyl)but-3-en-2-ylidene]amino]urea is an organic compound that belongs to the class of semicarbazones. Semicarbazones are derivatives of semicarbazide and are typically formed by the reaction of semicarbazide with aldehydes or ketones. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-[(E)-4-(2-methoxyphenyl)but-3-en-2-ylidene]amino]urea typically involves the reaction of 4-(o-Methoxyphenyl)-3-buten-2-one with semicarbazide hydrochloride in the presence of an acid catalyst. The reaction is usually carried out in an aqueous or alcoholic medium at a controlled temperature to ensure the formation of the desired semicarbazone.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pH, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[(Z)-[(E)-4-(2-methoxyphenyl)but-3-en-2-ylidene]amino]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the semicarbazone back to the parent ketone or aldehyde.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Produces oxides or carboxylic acids.
Reduction: Yields the parent ketone or aldehyde.
Substitution: Results in substituted derivatives with different functional groups.
Scientific Research Applications
[(Z)-[(E)-4-(2-methoxyphenyl)but-3-en-2-ylidene]amino]urea has been studied for various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(Z)-[(E)-4-(2-methoxyphenyl)but-3-en-2-ylidene]amino]urea involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which may inhibit the activity of metalloenzymes. Additionally, the semicarbazone moiety can interact with nucleophilic sites in biological molecules, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
4-(o-Methoxyphenyl)-2-aminothiazole: Another compound with a methoxyphenyl group, known for its anti-quorum sensing properties.
2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine: A compound with similar structural features, used in the synthesis of dihydropyridines.
Uniqueness
[(Z)-[(E)-4-(2-methoxyphenyl)but-3-en-2-ylidene]amino]urea is unique due to its specific semicarbazone structure, which imparts distinct chemical reactivity and biological activity. Its ability to form stable complexes with metal ions and interact with nucleophilic sites makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
17014-26-5 |
|---|---|
Molecular Formula |
C12H15N3O2 |
Molecular Weight |
233.271 |
IUPAC Name |
[(Z)-[(E)-4-(2-methoxyphenyl)but-3-en-2-ylidene]amino]urea |
InChI |
InChI=1S/C12H15N3O2/c1-9(14-15-12(13)16)7-8-10-5-3-4-6-11(10)17-2/h3-8H,1-2H3,(H3,13,15,16)/b8-7+,14-9- |
InChI Key |
KTHNAJCHORXLFV-ZHCWNNSNSA-N |
SMILES |
CC(=NNC(=O)N)C=CC1=CC=CC=C1OC |
Synonyms |
4-(o-Methoxyphenyl)-3-buten-2-one semicarbazone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



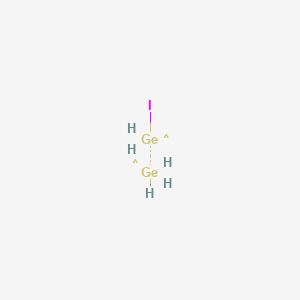
![2-chloro-5-methoxy-1-methyl-1H-benzo[d]imidazole](/img/structure/B579181.png)
![Bicyclo[4.2.2]deca-2,4,7,9-tetraene](/img/structure/B579184.png)
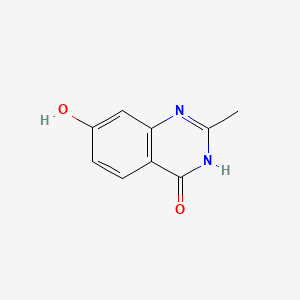
![(4aR,5R,6R,8aR)-6-hydroxy-3,4a,5-trimethyl-4,5,6,7,8,8a-hexahydrobenzo[f][1]benzofuran-9-one](/img/structure/B579189.png)
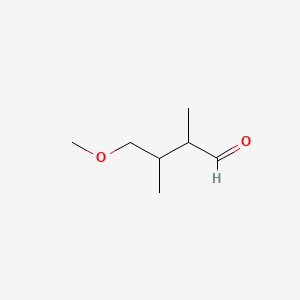
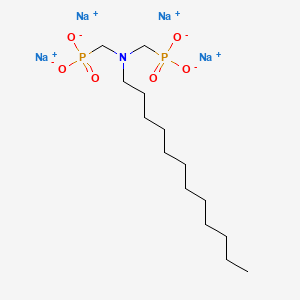
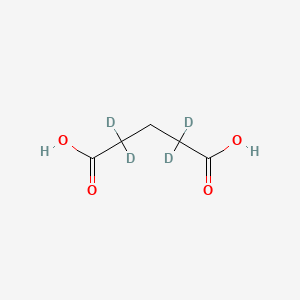
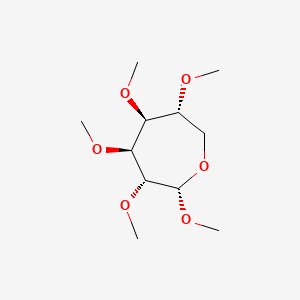
![1-(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)ethanone](/img/structure/B579196.png)
![Tricyclo[4.2.2.03,8]decane](/img/structure/B579198.png)
![(3R,5R,5'S,8R,9S,10S,13S,14S,17R)-5',10,13-trimethyl-2'-phenylspiro[1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-17,4'-1,3,2-dioxaborolane]-3-ol](/img/structure/B579199.png)
